2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a pyridinylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, 4-methoxyaniline, and 2-pyridinemethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Reaction Steps: The process involves the nucleophilic substitution of the chloro group in 2-chloroacetamide with the amine group of 4-methoxyaniline, followed by the addition of 2-pyridinemethanol to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-methoxyphenyl)acetamide: Lacks the pyridinylmethyl group.
N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide: Lacks the chloro group.
2-Chloro-N-(pyridin-2-ylmethyl)acetamide: Lacks the methoxyphenyl group.
Uniqueness
2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of all three functional groups (chloro, methoxyphenyl, and pyridinylmethyl) in its structure
Properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-7-5-13(6-8-14)18(15(19)10-16)11-12-4-2-3-9-17-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQRBDVNBIMLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=N2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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